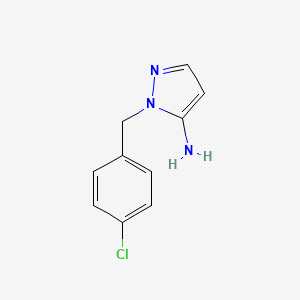

1-(4-chlorobenzyl)-1H-pyrazol-5-amine

Overview

Description

“1-(4-chlorobenzyl)-1H-pyrazol-5-amine” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-chlorobenzyl” part suggests the presence of a benzyl group with a chlorine atom attached to the fourth carbon .

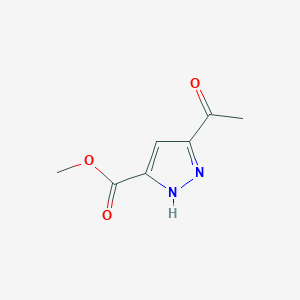

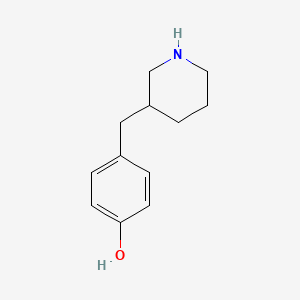

Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a chlorine atom. The exact structure would depend on the specific locations of these groups .

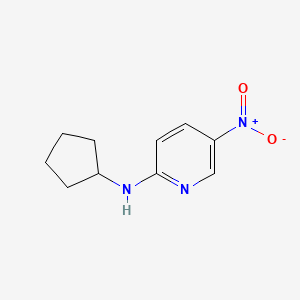

Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like oxidation, reduction, and nucleophilic substitution .

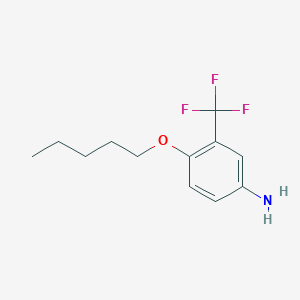

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of a chlorine atom might make the compound more polar, affecting its solubility and reactivity .

Scientific Research Applications

Catalytic Intermolecular C-H Amination

The compound has been utilized in Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, showcasing the first example of rhodium(III)-catalyzed intermolecular aromatic C-H amination. This process is directed by an intrinsic functionality of the substrate/product and features the amination of an existing drug, representing a significant advancement in synthetic organic chemistry (Wu et al., 2014).

Synthesis of Heterocyclic Ketene Aminal Derivatives

Another study reports an efficient one-pot three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient and environmentally benign, making it suitable for large-scale and parallel combination synthesis. These compounds are promising candidates for drug discovery, highlighting the compound's role in medicinal chemistry (Yu et al., 2013).

Nucleophilic Substitution Reactions

The compound has been involved in nucleophilic substitution reactions to provide 5-alkyl amino and thioether pyrazoles in high yields. These reactions occur under mild conditions, further demonstrating the chemical versatility of 1-(4-chlorobenzyl)-1H-pyrazol-5-amine (Sakya & Rast, 2003).

Creation of Pyrazolo[3,4-b]pyridine Derivatives

The compound has been used in the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot four-component reaction. This synthesis demonstrates the compound's contribution to creating complex molecular architectures, which could have implications in drug development and materials science (Shaabani et al., 2009).

Intramolecular C-H Insertion Reactions

Research also delves into the mechanism and dynamics of intramolecular C-H insertion reactions of 1-aza-2-azoniaallene salts, leading to the formation of pyrazolines. This study not only expands on the synthetic applications of 1-(4-chlorobenzyl)-1H-pyrazol-5-amine but also provides insight into the reaction mechanisms, contributing to the broader understanding of organic chemistry (Hong et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKYYTMQFAWPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Dimethylamino)ethyl]sulfamoyl}benzoic acid](/img/structure/B1612577.png)

![4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612578.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1612592.png)